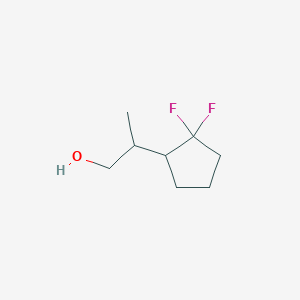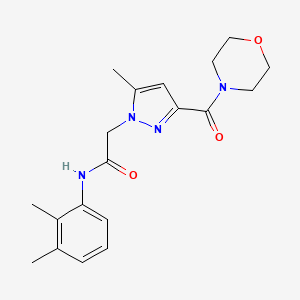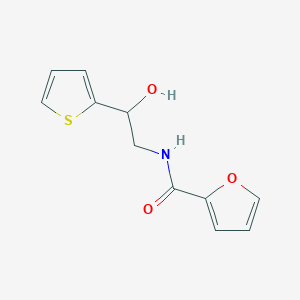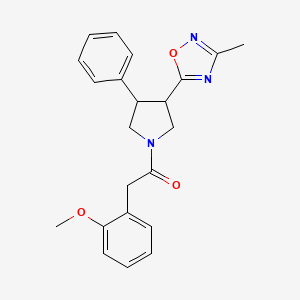![molecular formula C15H18N2OS2 B2979980 5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole CAS No. 2418704-91-1](/img/structure/B2979980.png)
5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole core, which is known for its diverse biological activities, and an aziridine ring, which is a highly strained three-membered ring that can participate in various chemical reactions.
Méthodes De Préparation
The synthesis of 5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the benzothiazole core, followed by the introduction of the aziridine ring and the cyclopropylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the aziridine ring to an amine or other reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic applications.
Medicine: It may serve as a lead compound for the development of new drugs.
Industry: The compound’s unique chemical properties can be utilized in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The aziridine ring can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or other proteins, thereby exerting its biological effects. The benzothiazole core may also contribute to the compound’s activity by interacting with different molecular targets.
Comparaison Avec Des Composés Similaires
5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole can be compared with other similar compounds, such as:
- 5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane These compounds share structural similarities but differ in their specific chemical properties and biological activities. The unique combination of the aziridine ring and benzothiazole core in this compound sets it apart from these similar compounds, potentially offering distinct advantages in its applications.
Propriétés
IUPAC Name |
5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c1-19-15-16-13-6-12(4-5-14(13)20-15)18-9-11-8-17(11)7-10-2-3-10/h4-6,10-11H,2-3,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOFWXQAHZTBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=CC(=C2)OCC3CN3CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[5-(4-Ethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine](/img/structure/B2979898.png)

![5-((2-chloro-6-fluorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2979900.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2979902.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2979903.png)
![Methyl 3-[ethyl(phenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2979905.png)
![7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2979907.png)
![Ethyl 2-[(2-(2-thienyl)benzimidazol)-6-yl]-4-methylthiazole-5-carboxylate](/img/structure/B2979909.png)




![2-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2979916.png)

